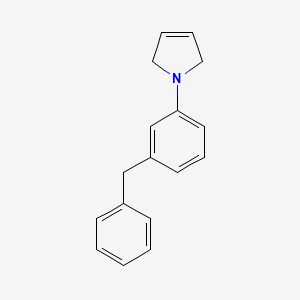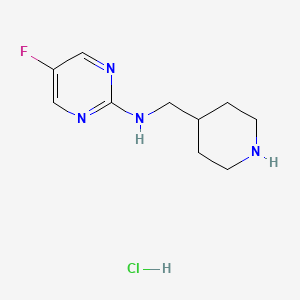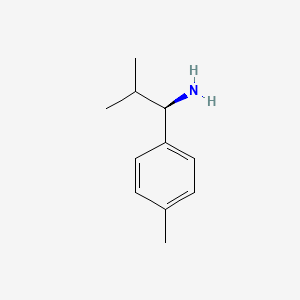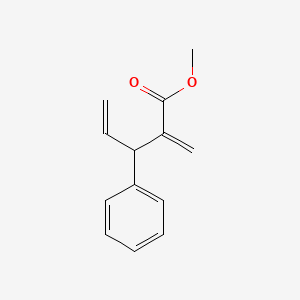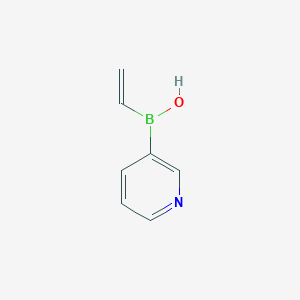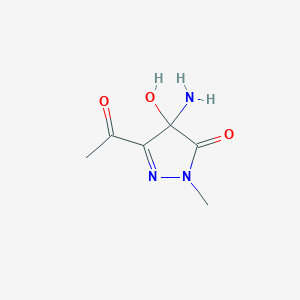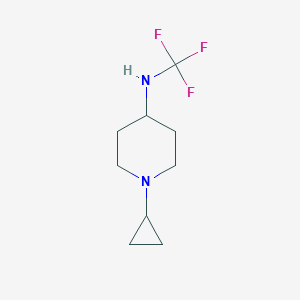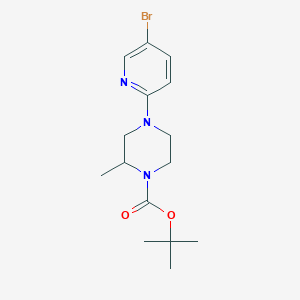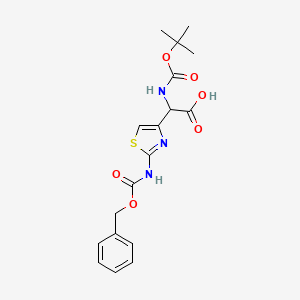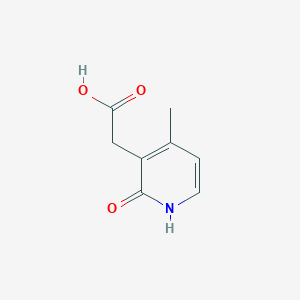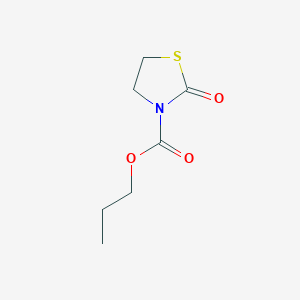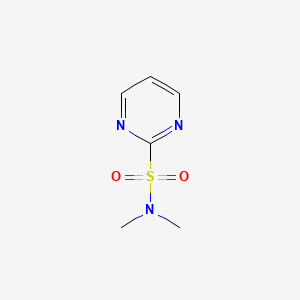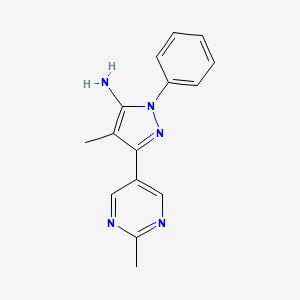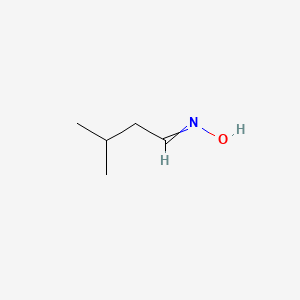
Butanal, 3-methyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanal, 3-methyl-, oxime, also known as 3-methylbutanal oxime, is an organic compound with the molecular formula C5H11NO. It is a derivative of 3-methylbutanal, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanal, 3-methyl-, oxime can be synthesized through the reaction of 3-methylbutanal with hydroxylamine. The reaction typically occurs under acidic or neutral conditions, where the hydroxylamine reacts with the aldehyde group to form the oxime. The general reaction is as follows:
3-methylbutanal+NH2OH→3-methylbutanal oxime+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Butanal, 3-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Various oxime derivatives
Applications De Recherche Scientifique
Butanal, 3-methyl-, oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butanal, 3-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylbutanal oxime
- 3-methyl-2-butanone oxime
- 2-methyl-2-butanone oxime
Uniqueness
Butanal, 3-methyl-, oxime is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical and physical properties that make it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
5775-74-6 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
N-(3-methylbutylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3 |
Clé InChI |
JAUPRNSQRRCCRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
